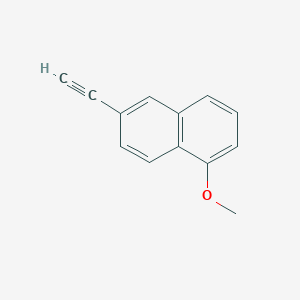

2-Ethynyl-5-methoxynaphthalene

Description

Contextualization of Ethynylnaphthalene Scaffolds in Organic Synthesis and Functional Materials

Ethynylnaphthalene scaffolds are versatile building blocks in organic synthesis, primarily owing to the reactivity of the ethynyl (B1212043) group. This functional group readily participates in a variety of coupling reactions, most notably the Sonogashira, Suzuki, and Heck couplings, which are cornerstones of modern synthetic chemistry for the formation of carbon-carbon bonds. researchgate.netwikipedia.orglibretexts.org These reactions allow for the straightforward introduction of the rigid and planar naphthalene (B1677914) moiety into more complex molecular architectures.

The rigid, rod-like structure of ethynylnaphthalenes makes them ideal components for the construction of functional materials with tailored properties. myskinrecipes.com Their extended π-conjugated systems are fundamental to their application in organic electronics, where they are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). biosynth.comacs.org The ability to tune the electronic properties through substitution on the naphthalene ring allows for the precise control of the material's conductivity and luminescent characteristics. myskinrecipes.com

Furthermore, ethynylnaphthalenes are employed in the synthesis of advanced materials such as fluorescent probes and sensors. The naphthalene core often exhibits inherent fluorescence, which can be modulated by the ethynyl group and other substituents. researchgate.netmyskinrecipes.com These molecules can be designed to respond to specific analytes or changes in their environment, leading to a detectable change in their fluorescent properties. The "click chemistry" paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and reliable method for incorporating ethynylnaphthalene units into larger, more complex systems, including polymers and biomolecules. tcichemicals.comorganic-chemistry.org

Significance of Methoxy (B1213986) Substituents in Modulating Electronic and Steric Properties of Naphthalene Systems

The introduction of a methoxy group (–OCH₃) onto the naphthalene scaffold significantly influences its electronic and steric properties. The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic π-system. libretexts.org This electron donation increases the electron density of the naphthalene ring, thereby activating it towards electrophilic aromatic substitution reactions. smolecule.comacs.org

The position of the methoxy substituent on the naphthalene ring is crucial in determining the regioselectivity of subsequent reactions. For instance, a methoxy group at the 2-position of the naphthalene ring directs incoming electrophiles primarily to the 1- and 3-positions. This directing effect is a consequence of the resonance stabilization of the intermediate carbocation (the arenium ion). libretexts.org

Overview of Academic Research Directions for 2-Ethynyl-5-methoxynaphthalene and Closely Related Isomers

Research on This compound has primarily focused on its synthesis. One documented method involves the reaction of methyl (5-methoxynaphth-2-yl)ketone with phosphorus pentachloride to form a chlorinated intermediate. This intermediate is then treated with sodamide in liquid ammonia (B1221849) to yield this compound. prepchem.com While specific applications for this isomer are not extensively reported, its structural features suggest potential as an intermediate in the synthesis of more complex organic materials and pharmacologically active compounds.

In contrast, closely related isomers of ethynyl-methoxynaphthalene have been the subject of more extensive research, indicating potential research avenues for this compound.

2-Ethynyl-6-methoxynaphthalene (B157083) has been investigated for its utility in materials science. It has been used to functionalize copper(I) oxide (Cu₂O) nanocrystals, enhancing their photocatalytic activity. acs.orgrsc.orgresearchgate.net This is attributed to the modulation of the semiconductor's band structure upon surface binding of the organic molecule. Furthermore, this isomer has been incorporated into fluorescent probes, where its photophysical properties are exploited for sensing applications. mdpi.com It has also been used as a substrate in the development of new catalytic reactions, such as the copper-catalyzed transfer hydrogenation of alkynes. bohrium.com

1-Ethynyl-4-methoxynaphthalene has been explored for its biological activity. It has been identified as a synthetic estrogen, acting as an analog of estrone. biosynth.comsmolecule.com This has led to its use as a chemical probe for studying estrogen receptor interactions and as a lead compound for the development of estrogenic drugs. smolecule.com Its potential applications in materials science are also recognized due to its electronic properties. smolecule.com

The diverse applications of these closely related isomers highlight the rich research landscape for methoxy-substituted ethynylnaphthalenes. The specific substitution pattern of This compound offers a unique combination of electronic and steric properties that may lead to novel applications in materials science and medicinal chemistry.

Below is a data table summarizing the properties of 2-ethynyl-6-methoxynaphthalene, an isomer of the title compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 129113-00-4 |

| Physical Form | Solid |

| Melting Point | 110-114 °C |

| InChI Key | PATPLTUFXUXNDY-UHFFFAOYSA-N |

| Data sourced from sigmaaldrich.com |

The following table presents a comparison of the research applications of two isomers of this compound.

| Compound | Key Research Applications |

| 2-Ethynyl-6-methoxynaphthalene | Functionalization of photocatalysts, development of fluorescent probes, substrate for catalytic reaction development. rsc.orgmdpi.combohrium.com |

| 1-Ethynyl-4-methoxynaphthalene | Synthetic estrogen, chemical probe for estrogen receptors, lead compound in drug discovery. biosynth.comsmolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H10O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

6-ethynyl-1-methoxynaphthalene |

InChI |

InChI=1S/C13H10O/c1-3-10-7-8-12-11(9-10)5-4-6-13(12)14-2/h1,4-9H,2H3 |

InChI Key |

TZOZXAHLDKKRKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 5 Methoxynaphthalene and Analogous Structures

Transition Metal-Catalyzed Coupling Reactions for Ethynyl (B1212043) Moiety Introduction

The introduction of a terminal alkyne onto an aromatic ring is most efficiently achieved through cross-coupling reactions. These methods offer high yields and functional group tolerance under relatively mild conditions.

The Sonogashira cross-coupling reaction is a cornerstone for the formation of C(sp²)–C(sp) bonds, making it the premier method for synthesizing aryl alkynes like 2-ethynyl-5-methoxynaphthalene. wikipedia.orgmdpi.com This reaction typically involves the coupling of an aryl halide (or triflate) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is valued for its operational simplicity and its applicability to the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

The synthesis of this compound via this method would start from a 2-halo-5-methoxynaphthalene precursor, such as 2-bromo- or 2-iodo-5-methoxynaphthalene, which is then coupled with a protected or terminal acetylene (B1199291) source like trimethylsilylacetylene (B32187) (TMSA). wikipedia.orgchemicalbook.com A close analog, 2-ethynyl-5-methoxyaniline, is synthesized in an 84% yield from 2-iodo-5-methoxyaniline (B114526) and trimethylsilylacetylene, using a palladium/copper catalyst system followed by deprotection. chemicalbook.com Similarly, other ethynylnaphthalene derivatives, such as 2-ethynyl-6-methoxynaphthalene (B157083), are routinely used in Sonogashira reactions to build more complex fluorescent probes. scholaris.ca

Table 1: Representative Sonogashira Reaction Conditions for Naphthalene (B1677914) Analogs

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Iodo-5-methoxyaniline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₂NH | 20 °C | 84% | chemicalbook.com |

| 7-Iodo-7-deaza-2´-deoxyadenosine | 2-Ethynyl-6-methoxynaphthalene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | Not specified | Not specified | scholaris.ca |

| 2,6-Dibromo-9,10-dihexoxyanthracene | 2-Ethynylnaphthalene (B39655) | Not specified | Not specified | Modest Yield | Not specified | uky.edu |

| Iodobenzene | Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | Room Temp, 1.5 h | Not specified | tcichemicals.com |

The efficacy of the Sonogashira coupling is highly dependent on the catalyst system. mdpi.com The conventional system employs a palladium(0) complex, often generated in situ from a Pd(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.orgtcichemicals.com The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then engages in transmetalation with the palladium complex. wikipedia.orgnih.gov

Optimization strategies focus on improving catalyst efficiency, expanding substrate scope, and mitigating side reactions like the homocoupling of terminal alkynes (Glaser coupling). washington.edu Key areas of development include:

Ligand Modification : The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity, allowing for the coupling of less reactive aryl chlorides. mdpi.comlibretexts.org

Copper-Free Protocols : To avoid issues associated with copper, such as the need for strictly anaerobic conditions and the formation of homocoupling byproducts, copper-free Sonogashira variants have been developed. nih.govrsc.org These systems often require different ligands and bases to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center. nih.govlibretexts.org

Alternative Catalysts : While palladium remains dominant, research has explored less expensive and more sustainable metals. Iron- and cobalt-catalyzed Sonogashira-type reactions are emerging as viable alternatives, often employing nanoparticle catalysts. nih.gov

Table 2: Comparison of Catalyst Systems in Sonogashira Couplings

| Catalyst System | Key Features | Typical Substrates | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Pd(II)/PPh₃/Cu(I) | The "classic" Sonogashira system. | Aryl iodides, bromides | Well-established, reliable for many substrates. | Requires copper, risk of alkyne homocoupling. | wikipedia.orgmdpi.com |

| Pd-NHC Complexes | Uses N-Heterocyclic Carbene ligands instead of phosphines. | Aryl iodides, bromides, and some chlorides | High catalyst stability and activity. | Ligand synthesis can be complex. | mdpi.comlibretexts.org |

| Copper-Free Systems | Eliminates the Cu(I) co-catalyst. | Aryl iodides, bromides, triflates | Reduces homocoupling, environmentally benign. | May require stronger bases or different reaction conditions. | nih.govrsc.org |

| Iron/Cobalt Catalysts | Utilizes earth-abundant metals. | Aryl halides | Cost-effective, reduced toxicity. | Often requires higher temperatures or different reaction setups. | nih.gov |

Regioselective Functionalization of Naphthalene Core Precursors

The synthesis of this compound is contingent on the availability of a regioselectively substituted naphthalene precursor, specifically a 2-halo-5-methoxynaphthalene. The substitution pattern on the naphthalene ring is dictated by the directing effects of the existing functional groups.

Starting from commercially available 2-methoxynaphthalene (B124790), direct electrophilic halogenation is challenging as it tends to occur at positions C1 and C6. To achieve the desired 2,5-substitution, a multi-step strategy is often required. One viable route involves the selective functionalization of 2-methoxynaphthalene derivatives. For instance, lithiation of 2-methoxynaphthalene with butyllithium (B86547) followed by reaction with an electrophile can direct substitution to the C3 position. acs.org

A more practical approach to a 2,5-disubstituted pattern might start with a different precursor, such as 5-methoxy-2-naphthol or a related compound, which would then be converted to the corresponding halide or triflate. For example, the synthesis of 6-bromo-2-naphthaldehyde (B112090) often begins with the regioselective bromination of 2-naphthol (B1666908) to yield 6-bromo-2-naphthol, highlighting the controlled introduction of functional groups onto the naphthalene skeleton. This intermediate can then be manipulated to install the methoxy (B1213986) group at the desired position before being converted into a suitable substrate for Sonogashira coupling.

Derivatization Strategies for Expanding Molecular Complexity

Once the this compound core is synthesized, its ethynyl group serves as a versatile handle for further chemical transformations, allowing for the expansion of molecular complexity.

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on an already assembled molecule or material. nih.gov This strategy is widely used in materials science, particularly with metal-organic frameworks (MOFs), to introduce new functionalities without altering the core structure. rsc.orgrsc.org

In the context of this compound, the terminal alkyne is an ideal site for PSM. It can participate in a variety of reactions, including:

Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Further Couplings : Subsequent Sonogashira or Cadiot-Chodkiewicz couplings to create extended conjugated systems.

Hydration : Conversion of the alkyne to a ketone.

Cycloadditions : Participation as a dienophile or dipolarophile in various cycloaddition reactions.

A relevant example is the derivatization of Br-DNTT, a complex organic semiconductor synthesized from 2-bromo-6-methoxynaphthalene. The bromine atom on the final structure is used as a handle for various palladium- and copper-catalyzed cross-coupling reactions to introduce ethynyl, aryl, and other functional groups, demonstrating a PSM approach on a related naphthalene-derived system. researchgate.net

The ethynyl group on the naphthalene core can direct chemo- and stereoselective reactions to build intricate three-dimensional structures. Transition-metal-catalyzed carbocyclization reactions are powerful tools for this purpose. For example, cobalt-catalyzed [2+2+2] cycloaddition reactions involving alkynes can construct new benzene (B151609) rings in a highly selective manner. thieme-connect.de A study on the cocyclization of 1,6-diynes with 1-ethynyl-2-methoxynaphthalenes demonstrated a method for creating complex polycyclic systems with a high degree of stereoselectivity. thieme-connect.de

Furthermore, the reactivity of the naphthalene core itself can be exploited. Subsequent electrophilic substitution reactions on the this compound ring would be directed by the existing methoxy and ethynyl groups, allowing for chemo- and regioselective introduction of new substituents to further expand the molecular architecture. rsc.org

In-depth Spectroscopic and Computational Analysis of this compound Eludes Publicly Available Data

A comprehensive search for advanced spectroscopic and computational characterization data for the chemical compound this compound has yielded limited specific results. While general synthetic procedures and data for isomeric and related compounds are available, detailed experimental and computational findings for this particular molecular architecture remain largely absent from the public domain. This scarcity of information prevents a complete and thorough analysis as outlined in the requested scientific article structure.

Efforts to locate specific high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, multi-dimensional NMR studies, and solid-state NMR data for this compound were unsuccessful. Similarly, specific Fourier Transform Infrared (FT-IR) and Resonance Raman spectroscopic data for this compound could not be found in the available scientific literature and databases.

While general principles of NMR and vibrational spectroscopy can be applied to predict the expected spectral features of this compound based on its structure, the absence of concrete experimental data precludes a scientifically rigorous discussion and the creation of detailed data tables as requested. Authoritative scientific articles rely on verified and published research findings, which are not currently available for this specific compound.

For context, spectroscopic data for the related isomer, 2-Ethynyl-6-methoxynaphthalene, and the parent compound, 2-methoxynaphthalene, are more readily accessible. This information, however, cannot be directly substituted to accurately describe the unique spectroscopic and computational characteristics of the 5-methoxy isomer due to the significant influence of substituent position on the electronic and vibrational properties of the naphthalene ring system.

Therefore, the generation of a detailed and scientifically accurate article focusing solely on the advanced spectroscopic and computational characterization of this compound is not feasible at this time due to the lack of available research data.

Advanced Spectroscopic and Computational Characterization of 2 Ethynyl 5 Methoxynaphthalene Architectures

Electronic Spectroscopy for Photophysical Properties

The electronic spectroscopic properties of 2-Ethynyl-5-methoxynaphthalene are governed by the extended π-conjugated system of the naphthalene (B1677914) core, which is further modulated by the electron-donating methoxy (B1213986) group (-OCH₃) and the π-system of the ethynyl (B1212043) group (-C≡CH). These features give rise to distinct absorption and emission characteristics that are sensitive to the molecular environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for characterizing the electronic transitions within a molecule. For π-conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher-energy orbitals (the lowest unoccupied molecular orbital, LUMO). The extent of conjugation is a primary factor determining the absorption wavelength (λmax); greater conjugation generally leads to a smaller HOMO-LUMO energy gap and a bathochromic (red) shift in the absorption maximum.

The UV-Vis spectrum of the methoxynaphthalene chromophore typically displays multiple absorption bands corresponding to π→π* transitions. While specific experimental data for this compound is not extensively detailed in readily available literature, the expected absorption characteristics can be inferred from related naphthalene derivatives. The primary absorption bands are anticipated in the UV region, characteristic of the naphthalene ring system.

Table 1: Representative UV-Vis Absorption Maxima for the Methoxynaphthalene Chromophore in a Common Organic Solvent

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| π→π* (Naphthalene Core) | ~290 - 340 | Moderate to High |

| π→π* (Naphthalene Core) | ~240 - 280 | High |

Note: This data is representative of the general class of methoxynaphthalene derivatives and serves as an illustrative example. Actual values for this compound may vary.

Photoluminescence and Solvatofluorochromic Behavior

Naphthalene derivatives are known for their strong fluorescence properties, making them valuable as fluorophores. materialsproject.org Following excitation to a higher electronic state, the molecule can relax non-radiatively to the lowest vibrational level of the first excited singlet state (S₁) and subsequently return to the ground state (S₀) by emitting a photon. This process is known as fluorescence.

A key characteristic of many fluorophores, including those based on the methoxynaphthalene scaffold, is solvatofluorochromism—the dependence of the emission spectrum, particularly the emission maximum (λem), on the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states. For push-pull systems, where an electron-donating group (like methoxy) and a π-system are present, the excited state is often more polar than the ground state due to intramolecular charge transfer (ICT).

In polar solvents, the more polar excited state is stabilized by favorable dipole-dipole interactions with the solvent molecules. This stabilization lowers the energy of the excited state, resulting in a smaller energy gap for emission and a corresponding red-shift (bathochromic shift) in the fluorescence spectrum. Therefore, this compound is expected to exhibit positive solvatofluorochromism. Naphthalene diimides, for instance, are a class of organic dyes whose solvatochromic behavior has been investigated. nih.gov

Table 2: Expected Solvatofluorochromic Shift in Emission Wavelength for this compound

| Solvent | Polarity | Expected Emission λem (nm) | Stokes Shift (nm) |

| Hexane | Low | Shorter Wavelength | Smaller |

| Dichloromethane | Medium | Intermediate Wavelength | Intermediate |

| Acetonitrile | High | Longer Wavelength | Larger |

| Methanol | High (Protic) | Longest Wavelength | Largest |

Note: This table illustrates the expected trend. The Stokes shift is the difference between the absorption and emission maxima.

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states on femtosecond (fs) to picosecond (ps) timescales. mdpi.com In a typical experiment, a "pump" pulse excites the molecule, and a time-delayed "probe" pulse measures the absorption of the transient excited species. By varying the delay time, a map of the excited state's formation, evolution, and decay can be constructed.

For a molecule like this compound, TA spectroscopy can elucidate the complete deactivation pathway following photoexcitation. Key processes that can be resolved include:

Internal Conversion (IC): Very rapid (fs to ps) non-radiative transitions between electronic states of the same spin multiplicity (e.g., S₂ → S₁).

Vibrational Relaxation: The cooling of the "hot" molecule within an electronic state as it dissipates excess vibrational energy to the solvent surroundings, typically occurring on a timescale of a few picoseconds.

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., from a singlet state S₁ to a triplet state T₁). Studies on nitronaphthalene derivatives have shown this can occur on a sub-200 fs timescale. measurlabs.com

Fluorescence Lifetime: The decay of the S₁ state via photon emission, which can be observed as the decay of the excited-state absorption or stimulated emission signal over nanoseconds.

While specific TA data for this compound is scarce, studies on similar aromatic systems provide a framework for its expected excited-state dynamics.

Table 3: Representative Timescales for Excited-State Processes in Aromatic Molecules

| Process | Timescale | Description |

| Internal Conversion (Sn → S₁) | < 1 ps | Relaxation from higher to the first excited singlet state. |

| Vibrational Relaxation (in S₁) | 1 - 10 ps | Cooling of the excited state within the S₁ manifold. |

| Intersystem Crossing (S₁ → T₁) | 10 ps - 10 ns | Transition from the singlet to the triplet manifold. |

| Fluorescence (S₁ → S₀) | 1 - 20 ns | Radiative decay from the first excited singlet state. |

Note: These are typical values for related organic chromophores and serve as a guide to the expected dynamics.

X-ray Diffraction and Crystallography for Molecular and Supramolecular Structures

X-ray diffraction techniques are indispensable for determining the precise arrangement of atoms in the solid state, providing definitive information on molecular geometry, conformation, and intermolecular interactions that dictate crystal packing and material morphology.

Single-Crystal X-ray Diffraction for Precise Bond Metrics

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Table 4: Representative Bond Lengths and Angles for a Methoxynaphthalene Core (Derived from Analogous Structures)

| Parameter | Bond/Angle | Typical Value |

| Bond Length | Car-Car (Naphthalene) | 1.36 - 1.43 Å |

| Bond Length | Car-O (Methoxy) | ~1.36 Å |

| Bond Length | O-CH₃ (Methoxy) | ~1.42 Å |

| Bond Length | Car-C (Ethynyl) | ~1.43 Å |

| Bond Length | C≡C (Ethynyl) | ~1.19 Å |

| Bond Angle | Car-O-CH₃ | ~117° |

| Bond Angle | Car-C≡C | ~178° |

Source: Values are based on typical crystallographic data for aromatic ethers and alkynes and are consistent with data reported for related methoxynaphthalene structures. nih.gov

Wide-Angle X-ray Scattering (WAXS) for Polymeric Material Morphology

When monomers like this compound are incorporated into polymeric architectures, for example, through polymerization of the ethynyl group, the resulting material's bulk properties are heavily influenced by its solid-state morphology. Wide-Angle X-ray Scattering (WAXS) is a technique used to probe the structural order at the atomic to nanometer scale (d-spacings from ~1 to 20 Å). researchgate.net

The WAXS pattern of a polymeric material provides information about its degree of crystallinity.

Amorphous Polymers: Polymers lacking long-range order will produce a WAXS pattern with broad, diffuse halos. The position of the main "amorphous halo" corresponds to the most probable distance between adjacent polymer chains.

Semicrystalline Polymers: Many polymers contain both ordered crystalline domains (crystallites) and disordered amorphous regions. Their WAXS patterns are a superposition of sharp Bragg diffraction peaks (from the crystalline regions) and broad amorphous halos. mdpi.com

For a hypothetical polymer of this compound, WAXS could be used to investigate whether the pendant methoxynaphthalene groups induce order and packing. The presence of sharp peaks would indicate that segments of the polymer chains have arranged into a regular, repeating lattice, potentially driven by π-π stacking interactions between the naphthalene rings. The positions and widths of these peaks could be used to determine the unit cell parameters of the crystalline domains and estimate the crystallite size.

Surface Analysis and Radical Detection Techniques

The surface chemistry and the potential involvement of radical species in reactions of this compound are critical for applications in materials science, particularly in the formation of thin films and polymers.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for analyzing the surface chemistry of materials. For a compound like this compound, particularly when deposited on a substrate or incorporated into a polymer, XPS provides invaluable information about its elemental composition and the chemical states of those elements.

When analyzing a surface functionalized with this compound, the XPS survey scan would be expected to show peaks corresponding to carbon (C 1s) and oxygen (O 1s). High-resolution scans of these peaks would provide detailed chemical state information. The C 1s spectrum would be complex, requiring deconvolution to separate the contributions from the different carbon environments: the aromatic naphthalene ring, the electron-rich carbon of the methoxy group (-OCH₃), and the unique sp-hybridized carbons of the ethynyl group (-C≡CH). The binding energies for these carbon species would differ due to their distinct chemical environments. Similarly, the O 1s peak would correspond to the oxygen atom in the methoxy group.

This technique is particularly powerful for studying surface reactions, such as on-surface polymerization of the ethynyl group. Changes in the C 1s spectrum, such as the disappearance of the characteristic ethynyl peak and the appearance of new peaks corresponding to sp²-hybridized carbons, would provide direct evidence of polymerization.

Table 1: Expected Core-Level Binding Energies from XPS Analysis of this compound

| Element | Orbital | Chemical Environment | Expected Binding Energy (eV) Range |

|---|---|---|---|

| Carbon | C 1s | Aromatic C-C/C-H | ~284.5 - 285.0 |

| Carbon | C 1s | C-O (Methoxy) | ~286.0 - 286.5 |

| Carbon | C 1s | C≡C (Ethynyl) | ~284.0 - 284.5 |

Note: These are representative values and can shift based on surface charging, substrate interactions, and specific chemical transformations.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species and Reaction Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals and triplet states. In the context of this compound, EPR would be instrumental in studying reaction mechanisms that involve radical intermediates.

For instance, the polymerization of ethynyl compounds can be initiated by radical species. EPR could be used to detect and identify any radical adducts formed during the initiation or propagation steps of such a polymerization. By using spin-trapping agents, short-lived radical intermediates can be converted into more stable radicals that can be readily observed by EPR. The resulting EPR spectrum's g-value and hyperfine coupling constants provide a unique fingerprint of the trapped radical, offering insights into the reaction mechanism. Furthermore, photo-induced reactions or oxidation processes involving this compound could generate radical cations or other paramagnetic species, which would be detectable by EPR spectroscopy.

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides a powerful lens for understanding the intrinsic electronic and structural properties of this compound, complementing experimental data and predicting its behavior.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules. A DFT study of this compound would begin with geometry optimization to find the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure can be analyzed. The distribution of electron density, molecular electrostatic potential, and atomic charges can be calculated to understand the molecule's reactivity. Of particular importance are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. For π-conjugated systems like this, the HOMO is typically distributed over the naphthalene ring and the ethynyl group, while the LUMO is also delocalized across the aromatic system.

Table 2: Hypothetical DFT-Calculated Properties of this compound (B3LYP/6-31G)*

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Note: These values are illustrative and would be dependent on the specific functional and basis set used in the calculation.

Time-Dependent DFT (TD-DFT) for Optical Spectra and Excited States

To understand the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT calculations can predict the molecule's electronic absorption spectrum (UV-Visible spectrum) by calculating the energies of vertical electronic excitations from the ground state to various excited states.

The calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to the intensity of the absorption peaks). The primary electronic transitions in a molecule like this compound are expected to be π-π* transitions associated with the conjugated naphthalene system. TD-DFT can also provide information about the nature of the excited states, for example, by analyzing which molecular orbitals are involved in a particular electronic transition.

Computational Analysis of Molecular Packing and Intermolecular Interactions

Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting the properties of any resulting crystalline materials. Computational modeling can be used to explore potential molecular packing arrangements and quantify the strength and nature of intermolecular interactions.

Mechanistic Investigations of Reaction Pathways via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. For complex architectures like this compound, theoretical calculations can map out potential reaction pathways, identify key intermediates, and determine the energetics that govern chemical transformations. These investigations are crucial for understanding reactivity, predicting product distributions, and designing new synthetic routes.

The primary approach in such computational studies is the exploration of the potential energy surface (PES) for a given reaction. By locating the stationary points—reactants, products, intermediates, and transition states—a detailed reaction coordinate can be constructed. Density Functional Theory (DFT) has emerged as a robust and widely used method for these investigations, offering a favorable balance between computational cost and accuracy for organic molecules. researchgate.netnih.govchemrevlett.comscielo.org.mxaraproceedings.comnih.govmdpi.com

For this compound, computational studies would likely focus on reactions involving the highly reactive ethynyl group, such as electrophilic additions or cycloadditions. acs.orglibretexts.orglibretexts.org Theoretical calculations can predict the regioselectivity and stereoselectivity of these reactions by comparing the activation energies of different possible pathways. For instance, in an electrophilic addition, DFT calculations can determine whether the attack is more favorable at the terminal (α) or internal (β) carbon of the ethynyl moiety by calculating the energies of the corresponding transition states and intermediates.

The process typically involves:

Geometry Optimization: The three-dimensional structures of all relevant species (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to characterize the nature of the stationary points. A minimum on the PES (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is a first-order saddle point and possesses exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculations: High-level single-point energy calculations are often performed on the optimized geometries to obtain more accurate relative energies, including activation barriers and reaction enthalpies.

These calculated energetic parameters provide a quantitative understanding of the reaction kinetics and thermodynamics. For example, a lower calculated activation energy for one pathway over another suggests that it will be the kinetically favored route. acs.org

Below is an illustrative data table representing the type of results that would be generated from a DFT study on a hypothetical electrophilic addition reaction to this compound.

Illustrative Computational Data for a Hypothetical Reaction Pathway

Note: The following data is representative of the output from a computational chemistry study and is intended for illustrative purposes only. It does not represent experimentally verified values for this compound.

| Stationary Point | Description | Computational Method | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|---|

| Reactants | This compound + E+ | B3LYP/6-311+G(d,p) | 0.00 | 0 |

| TS1 (α-attack) | Transition state for electrophilic attack at the α-carbon | B3LYP/6-311+G(d,p) | +15.2 | 1 |

| Intermediate 1 (α-adduct) | Vinyl cation intermediate from α-attack | B3LYP/6-311+G(d,p) | +5.8 | 0 |

| TS2 (β-attack) | Transition state for electrophilic attack at the β-carbon | B3LYP/6-311+G(d,p) | +12.5 | 1 |

| Intermediate 2 (β-adduct) | Vinyl cation intermediate from β-attack | B3LYP/6-311+G(d,p) | +2.1 | 0 |

| Product | Final addition product | B3LYP/6-311+G(d,p) | -25.0 | 0 |

By analyzing such data, chemists can infer that the reaction is likely to proceed via attack at the β-carbon (TS2), as this pathway has a lower activation energy barrier compared to the α-attack (TS1). This kind of detailed mechanistic insight is invaluable for rationalizing observed experimental outcomes and for the predictive design of new chemical reactions and functional materials based on the this compound scaffold.

Reactivity and Mechanistic Investigations Involving 2 Ethynyl 5 Methoxynaphthalene Systems

Photochemical Transformations and Excited-State Reactivity

The photochemical behavior of 2-ethynyl-5-methoxynaphthalene is a key area of investigation, with its extended π-system making it susceptible to various light-induced transformations. The excited-state reactivity can be harnessed for complex molecule synthesis through processes like cycloadditions and hydrations.

Visible-light energy-transfer catalysis has emerged as a powerful tool for intermolecular dearomative [4+2] cycloaddition reactions of naphthalene (B1677914) derivatives. nih.govrsc.org This process allows for the construction of three-dimensional, sp³-rich molecular scaffolds from flat aromatic compounds. nih.govrsc.org In the context of naphthalene compounds, photoredox catalysis can overcome the thermodynamic unfavorability and selectivity issues often associated with dearomatization reactions. nih.gov The reaction typically involves the excitation of a photocatalyst by visible light, which then transfers its energy to the naphthalene substrate. This excited state of the naphthalene derivative can then undergo a [4+2] cycloaddition with a suitable dienophile, such as a vinyl benzene (B151609), to yield bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov

The efficiency of these photochemical cycloadditions is often enhanced by the use of a sensitizer, as direct irradiation may result in lower yields. nih.gov The mechanism is supported by the quenching of the reaction in the presence of known energy transfer quenchers like oxygen, which points to an energy transfer (EnT) process rather than an electron transfer pathway. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Key Features |

| Naphthalene Derivative | Vinyl Benzene | Visible-Light Photocatalyst (Sensitizer) | Bicyclo[2.2.2]octa-2,5-diene | Dearomative, High Yield, Moderate Endo-selectivity |

While specific studies on the nanoconfinement of this compound are not detailed in the provided search results, the concept of using host-guest interactions to influence photoreactions is a well-established principle in supramolecular chemistry. Host molecules can create a defined microenvironment around a guest molecule, thereby restricting its conformational freedom and influencing the stereochemical outcome of a photochemical reaction. These interactions can lead to unique product distributions that are not observed in solution-phase photochemistry.

The photochemical hydration of alkynes is a significant transformation that leads to the formation of carbonyl compounds, typically ketones. mdpi.comsemanticscholar.org This reaction can be catalyzed by various metal complexes under photolytic conditions. For instance, iron carbonyl clusters have been shown to be effective catalysts for the hydration of both terminal and internal alkynes in aqueous media upon UV irradiation. mdpi.comsemanticscholar.org The reaction proceeds efficiently at low temperatures, and the catalyst can often be recovered and reused. mdpi.comsemanticscholar.org

In some systems, photoexcitation of an alkyne-containing molecule can lead to intramolecular reactions, such as cyclization, which may compete with or be a part of the hydration pathway. beilstein-journals.org For example, photoexcitation of certain amido-substituted acetylenes can lead to the formation of an oxygen-carbon bond between the amide group and the alkyne, resulting in cyclized products alongside the expected ketone from hydration. beilstein-journals.org

Oxidative processes in the photochemistry of naphthalene derivatives can occur, particularly in the presence of oxygen. Upon UV irradiation, some naphthalene diimides can undergo one-electron reduction to form anion radicals, with concomitant formation of radicals from the solvent. nih.gov In the presence of oxygen, this can lead to the generation of superoxide. nih.gov

Deuterium labeling is a powerful technique used to trace the pathways of atoms during a chemical reaction and to understand reaction mechanisms. chem-station.comacs.org By replacing specific hydrogen atoms with deuterium, chemists can follow the fate of these labels in the products, providing insight into bond-breaking and bond-forming steps. The kinetic isotope effect (KIE), where a C-D bond reacts slower than a C-H bond, can also provide evidence for the rate-determining step of a reaction. chem-station.com

In the context of complex reactions like metal-catalyzed annulations, deuterium-labeling studies can help to postulate the mechanism. For instance, such studies have been used to support the proposed formation of metallacycle intermediates in rhodium-catalyzed C-H activation and annulation reactions. nih.gov While specific deuterium labeling studies on this compound were not found, this technique remains a crucial tool for investigating the mechanisms of the reactions it undergoes.

Catalytic Organic Reactions

The ethynyl (B1212043) group of this compound is a versatile handle for a variety of catalytic organic reactions, enabling the construction of more complex molecular architectures.

Transition metal-catalyzed alkyne annulation is a robust strategy for the synthesis of diverse heterocyclic and carbocyclic frameworks. rsc.org These reactions leverage the ability of transition metals to activate the C-H bonds and the alkyne moiety, facilitating the formation of new rings. rsc.org

Metallaelectro-catalyzed C-H activation and annulation with alkynes have emerged as a sustainable and efficient approach. nih.govrsc.org For example, rhodaelectro-catalyzed [4+2] and [5+2] C-H annulation reactions have been developed for the synthesis of various fused ring systems. nih.gov These reactions often exhibit broad substrate scope and functional group tolerance. nih.gov Mechanistic studies, including deuterium labeling, suggest the involvement of metallacycle intermediates in these transformations. nih.gov

The choice of the transition metal catalyst is crucial and can include rhodium, ruthenium, cobalt, and iron. rsc.orgbeilstein-journals.org These catalysts can mediate a cascade of C-H activation and cyclization with alkynes to build complex molecular scaffolds. rsc.org

| Reaction Type | Catalyst | Key Features | Product |

| [4+2] C-H Annulation | Rhodium | Electro-catalyzed, Sustainable | Fused Polycyclic Heteroarenes |

| [5+2] C-H/N-H Annulation | Rhodium | Electro-catalyzed, High Functional Group Tolerance | Azepinoindoles |

Polymerization Reactions Initiated by Transition Metal Complexes

The polymerization of acetylenic monomers, such as this compound, represents a potential route to conjugated polymers with unique electronic and optical properties. Transition metal complexes are often employed as catalysts for such polymerization reactions. However, a review of the available scientific literature indicates a lack of specific studies focused on the polymerization of this compound initiated by transition metal complexes. While the polymerization of other monomers like ethylene using various transition-metal catalysts is extensively documented, detailing catalyst efficiency and the properties of the resulting polymers, similar data for this compound is not readily found. nih.gov

General principles of alkyne polymerization suggest that catalysts based on metals like rhodium, palladium, or titanium could potentially initiate the reaction. The resulting polymer, poly(this compound), would feature a backbone of conjugated double bonds, with the methoxynaphthalene moiety as a pendant group. The specific properties of such a polymer, including its molecular weight, polydispersity, and stereochemistry, would be highly dependent on the choice of the transition metal catalyst and the reaction conditions. Without experimental data, further characterization remains speculative.

Exploration of Chemo- and Regioselectivity in Complex Reaction Environments

The structure of this compound features multiple reactive sites: the terminal alkyne, the electron-rich naphthalene core, and the methoxy (B1213986) group. In complex reaction environments, controlling the chemo- and regioselectivity of chemical transformations is crucial. The ethynyl group can undergo various addition reactions, while the naphthalene ring is susceptible to electrophilic substitution.

Detailed experimental studies exploring the chemo- and regioselectivity of reactions involving this compound are not extensively reported. For a closely related isomer, 2-ethynyl-6-methoxynaphthalene (B157083), it has been suggested that molecular confinement could influence the regioselectivity of addition reactions to either the ethynyl group or the naphthalene core. Such control is critical in synthetic chemistry for directing reactions to the desired position and avoiding the formation of unwanted isomers. For this compound, the electron-donating methoxy group at the 5-position would be expected to direct electrophilic attack on the naphthalene ring, competing with reactions at the ethynyl group. However, without dedicated research findings, the specific outcomes under various complex reaction conditions remain undetermined.

Electron Transfer and Radical Chemistry

Charge Transfer Complex Formation and Reactivity

Charge transfer (CT) complexes are formed through the association of an electron donor molecule with an electron acceptor molecule. rsc.orgnih.gov The interaction involves a partial transfer of electronic charge from the donor to the acceptor, often resulting in the appearance of a new, characteristic absorption band in the visible spectrum. nih.gov The naphthalene moiety in this compound, enriched with electron density by the methoxy group, suggests its potential to act as an electron donor in the presence of suitable electron acceptors.

Despite this potential, specific research detailing the formation, characterization, and reactivity of charge transfer complexes involving this compound is not available in the current literature. Computational studies on related naphthalene systems have shown that charge transfer is a key intermolecular interaction. The rate of electron transfer in materials derived from such compounds can be studied using techniques like Electrochemical Impedance Spectroscopy (EIS), where the charge transfer resistance (Rct) provides insight into the kinetics of the process. A lower Rct value indicates faster electron transfer kinetics. However, no such experimental data has been published for CT complexes of this compound.

Generation and Reactivity of Radical Intermediates

Radical intermediates are highly reactive species characterized by the presence of unpaired electrons. nih.gov The ethynyl group of this compound is a potential site for the formation of radical species, which could then participate in subsequent polymerization or coupling reactions. The generation of alkynyl radicals is a known process in organic chemistry and can be initiated under various conditions, including photochemically or through mechanochemical methods involving charge transfer complexes. rsc.org

There are no specific studies in the reviewed literature that document the successful generation and subsequent reactivity of radical intermediates from this compound. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and study of such radical species. While it is a standard method for investigating reactions suspected to proceed through radical mechanisms, no EPR studies have been reported for this specific compound. The potential application of this technique can be illustrated with hypothetical data showing how a radical signal might be detected and characterized.

Interactive Data Table: Hypothetical EPR Data for a Radical Intermediate

This data is illustrative and does not represent actual experimental results for this compound.

| Parameter | Value | Description |

| g-factor | 2.0025 | A dimensionless value that characterizes the radical's magnetic moment. |

| Hyperfine Coupling Constant (aH) | 0.5 G | Represents the interaction between the unpaired electron and a nearby magnetic nucleus. |

| Signal Shape | Lorentzian | Describes the characteristic shape of the EPR absorption peak. |

| Radical Lifetime | 150 µs | The estimated time the radical species persists under the hypothetical conditions. |

Applications in Advanced Functional Materials

Design and Synthesis of Conjugated Polymers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern materials science. The incorporation of 2-ethynylnaphthalene (B39655) units into these polymers allows for precise control over their structural and electronic properties.

The synthesis of poly(n-methoxy-2-ethynylnaphthalene)s can be achieved with a high degree of stereoregularity using rhodium (Rh)-complex catalysts. mdpi.comnih.gov This catalytic polymerization results in π-conjugated polymers that are often insoluble in common solvents but possess well-defined secondary structures, specifically helices. mdpi.comnih.gov The formation of these helical structures in the solid phase has been confirmed through various analytical methods, including diffuse reflective ultraviolet-visible (UV-Vis) and Raman spectroscopies, as well as X-ray diffraction. mdpi.comnih.gov The rigid, repeating structure of the polymer backbone forces it to adopt a helical conformation, which is critical for its material properties.

The secondary structure of poly(ethynylnaphthalene)s can be precisely controlled by the position of substituents on the naphthalene (B1677914) ring. mdpi.com The location of the methoxy (B1213986) group significantly influences the helical pitch of the polymer. mdpi.comnih.gov This is due to the steric hindrance between methoxy groups on adjacent monomer units along the helical axis. mdpi.comnih.gov

Research on different isomers of poly(n-methoxy-2-ethynylnaphthalene) reveals that:

Poly(6-methoxy-2-ethynylnaphthalene) (P6MeO2EN) can form either a "stretched" (yellow-colored) or a "contracted" (red-colored) helix, depending on the polymerization solvent. mdpi.comnih.gov The methoxy group at the 6-position is relatively unconstrained, allowing the polymer chain the flexibility to adopt either conformation. nih.gov The contracted helix demonstrates greater thermal stability due to stronger π-stacking interactions between the neighboring naphthyl rings. mdpi.com

Poly(7-methoxy-2-ethynylnaphthalene) (P7MeO2EN) and Poly(8-methoxy-2-ethynylnaphthalene) (P8MeO2EN) exclusively form stretched helices. mdpi.comnih.gov The methoxy groups in these positions impart considerable steric hindrance, preventing the polymer from adopting a more compact, contracted helical structure. nih.gov

This demonstrates a clear principle where substituent position acts as a tuning parameter for the polymer's three-dimensional structure.

| Polymer Isomer | Polymerization Solvent | Resulting Helical Structure | Steric Hindrance |

| P6MeO2EN | Toluene | Contracted Helix | Low |

| P6MeO2EN | Ethanol | Stretched Helix | Low |

| P7MeO2EN | Toluene or Ethanol | Stretched Helix | High |

| P8MeO2EN | Toluene or Ethanol | Stretched Helix | High |

Phenylene-ethynylene oligomers and polymers are a significant class of optoelectronic materials known for their strong fluorescence and charge-transport properties. researchgate.net Monomers like 2-ethynyl-5-methoxynaphthalene are potential building blocks for these conjugated systems. The rigid ethynyl (B1212043) linker ensures effective π-conjugation along the polymer backbone, which is essential for light emission. By carefully selecting the aromatic units, such as naphthalene derivatives, and other co-monomers, the electronic properties can be tuned to achieve emission across the visible spectrum. advancedsciencenews.com Highly soluble and strongly fluorescent oligo(fluorene ethynylene)s have been successfully synthesized and used as the emitting material in bright blue organic light-emitting diodes. researchgate.net The incorporation of specific aromatic units can suppress unfavorable intermolecular interactions, leading to deep blue emission. researchgate.net

Materials for Organic Electronics and Photonics

The electronic properties inherent to conjugated systems derived from 2-ethynylnaphthalene make them suitable for applications in devices that generate or interact with light.

In organic light-emitting diodes (OLEDs), the color of emitted light is determined by the electronic structure—specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—of the material in the emissive layer. The incorporation of π-conjugated moieties like this compound into a polymer backbone is a key strategy for tuning this energy gap. The extended conjugation provided by the naphthalene ring and the ethynyl group can be used to engineer materials that emit light in specific regions of the spectrum, such as the blue region, which remains a significant challenge in OLED technology. rsc.org By creating copolymers with varying compositions, the emission color and brightness of the resulting devices can be finely controlled. advancedsciencenews.com

Surface functionalization of semiconductor materials with conjugated organic molecules represents a novel strategy to enhance their photocatalytic activity. rsc.orgntu.edu.tw Research conducted on 2-ethynyl-6-methoxynaphthalene (B157083), a closely related isomer, has shown that its binding to the surface of otherwise inert cuprous oxide (Cu₂O) cubes dramatically activates their photocatalytic capabilities. rsc.orgntu.edu.tw

This enhancement is highly dependent on the crystal facet of the Cu₂O. rsc.orgntu.edu.tw The functionalization is most effective on {100} and {110} surfaces, with only a slight improvement on {111} surfaces. rsc.orgntu.edu.tw The underlying mechanism, revealed by density functional theory (DFT) calculations, is the emergence of new, narrow electronic bands within the band gap of the Cu₂O. rsc.orgntu.edu.tw This modification of the band structure facilitates photoinduced charge transfer, leading to a pronounced increase in the degradation of pollutants like methyl orange under illumination. rsc.org Electrochemical measurements also confirm a reduced charge transfer resistance after the surface modification. rsc.orgntu.edu.tw

| Cu₂O Crystal Shape | Dominant Facet | Photocatalytic Activity after Functionalization* |

| Cubes | {100} | High Activity |

| Rhombic Dodecahedra | {110} | Moderate Activity Enhancement |

| Octahedra | {111} | Slight Activity Improvement |

*Based on studies with 2-ethynyl-6-methoxynaphthalene. rsc.orgntu.edu.tw

Polymer Acceptors in Organic Photovoltaic Cells (e.g., All-Polymer Solar Cells)

While direct integration of this compound into polymer acceptors for organic photovoltaics (OPVs) is not extensively documented in dedicated studies, the structural motifs it contains are highly relevant to the design of n-type (acceptor) materials for all-polymer solar cells (all-PSCs). The development of high-performance polymer acceptors is crucial for advancing all-PSC technology, which promises enhanced stability and mechanical robustness compared to cells using small-molecule acceptors. jos.ac.cn

Naphthalene-based units, particularly the electron-deficient naphthalene diimide (NDI) core, have been widely investigated for creating polymer acceptors. rsc.orgnih.gov These NDI-based polymers demonstrate strong electron affinity and high electron mobility, which are essential properties for efficient charge separation and transport in a photovoltaic device. nih.govacs.org For instance, copolymers incorporating NDI units have been successfully used in all-PSCs, achieving notable power conversion efficiencies (PCEs). rsc.orgnih.gov Researchers have synthesized various NDI-based polymers, such as those alternating with difluorobenzene or bithiophene units, to tune the material's electronic properties and film morphology. nih.govrsc.org

The incorporation of an ethynyl linker, as present in this compound, is another established strategy in the design of conjugated polymers for OPVs. Ethynyl linkages can enhance the planarity of the polymer backbone, which often leads to improved charge mobility. Polymers based on naphthalene diimide and diethynylbenzo[1,2-b:4,5-b']dithiophene units have been synthesized and used as acceptors in all-PSCs, with PCEs reaching up to 5.84% by carefully tuning the polymer side chains. sci-hub.se

| Polymer Acceptor Class | Key Building Block | Typical Performance Metric (PCE) | Reference |

| NDI-based Copolymers | Naphthalene Diimide (NDI) | > 5% | rsc.org |

| Terpolymer Acceptors | NDI and Dicyanodistyrylbenzene | ~8% | rsc.org |

| NDI-DEBDT Polymers | NDI and Diethynylbenzodithiophene | ~5.8% | sci-hub.se |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules associated through non-covalent interactions. The structure of this compound, featuring a planar aromatic surface, a hydrogen-bond-capable ethynyl group, and potential for π-π stacking, makes it an interesting candidate for constructing complex, self-assembling systems.

Host-Guest Complexation with Macrocyclic Receptors and Nanocavities

Host-guest chemistry is a fundamental area of supramolecular science where a host molecule forms a complex with a guest molecule through non-covalent interactions. Macrocyclic receptors like cyclodextrins, calixarenes, and pillararenes possess hydrophobic inner cavities and are capable of encapsulating guest molecules of appropriate size and shape in aqueous solutions.

The naphthalene moiety is a classic guest for various macrocyclic hosts due to its hydrophobicity and dimensions. Studies on the complexation of naphthalene derivatives with β-cyclodextrin, a macrocycle made of seven glucose units, show that the aromatic part of the guest is encapsulated within the relatively apolar cavity of the host. frontiersin.org This encapsulation is driven primarily by the hydrophobic effect. The stability of such host-guest complexes can be significant; for example, the complexation of a fluorescently labeled adamantane (B196018) derivative with β-cyclodextrin showed a high association constant (K) of 5.2 × 10⁴ M⁻¹. mdpi.com

For this compound, a similar mode of interaction is expected. The methoxynaphthalene part of the molecule would likely be the primary site for inclusion within a macrocyclic cavity like β-cyclodextrin. The orientation of the guest within the host could be influenced by the positions of the methoxy and ethynyl substituents. The formation of such a complex could be detected and quantified using techniques like NMR spectroscopy, fluorescence spectroscopy, or isothermal titration calorimetry.

| Host Macrocycle | Typical Guest Moiety | Driving Interaction | Potential Application |

| β-Cyclodextrin | Naphthalene, Adamantane | Hydrophobic Effect | Drug delivery, Sensing |

| Calix acs.orgarene | Organic Analytes | Hydrophobic, π-π Stacking | Molecular Sensing |

| Pillar nih.govarene | Electron-deficient guests | C-H···π, π-π Stacking | Functional Materials |

Directed Assembly of Functional Supramolecular Architectures

Directed self-assembly utilizes specific, non-covalent interactions to guide molecules to form well-defined, ordered structures. Molecules based on planar π-conjugated systems are excellent candidates for self-assembly, often forming structures like nanofibers, vesicles, or gels through a combination of π-π stacking and hydrogen bonding. nih.gov

Naphthalene diimide (NDI) derivatives, in particular, are known to self-assemble into a wide variety of functional architectures. acs.org By attaching functional groups capable of hydrogen bonding (e.g., amides, ureas, carboxylic acids) to the NDI core, researchers have successfully directed their assembly into nanotubes, vesicles, and chromonic mesophases. rsc.org These ordered assemblies exhibit interesting photophysical and charge-transport properties.

The this compound molecule possesses the key features required for such self-assembly. The large, flat surface of the naphthalene ring system promotes aggregation via π-π stacking. Furthermore, the terminal hydrogen on the ethynyl group can act as a hydrogen bond donor, potentially interacting with hydrogen bond acceptors on neighboring molecules to create directional, ordered networks. This dual-interaction capability could lead to the formation of one-dimensional stacks or more complex three-dimensional networks, potentially resulting in organogels or liquid crystalline phases. The specific architecture formed would be highly dependent on factors such as solvent, temperature, and concentration. The arene-perfluoroarene interaction is another powerful tool for directing self-assembly, suggesting that co-assembly with a fluorinated analogue could yield highly ordered structures. rsc.org

Applications in Chemical Biology and As Molecular Probes

Development of Fluorescent Probes for Biological Systems

The inherent fluorescence of the naphthalene (B1677914) moiety is a key feature exploited in the design of probes for biological applications. The ethynyl (B1212043) group serves as a convenient handle for conjugation to biomolecules or other functional units, while the methoxy (B1213986) group can modulate the electronic and, consequently, the photophysical properties of the resulting molecule.

The Sonogashira cross-coupling reaction is a pivotal method for integrating the 2-ethynyl-5-methoxynaphthalene fluorophore into nucleoside structures. This reaction facilitates the formation of a carbon-carbon bond between a halogenated nucleobase and the terminal alkyne of the naphthalene derivative.

A notable example is the synthesis of a fluorescent 7-deaza-2´-deoxyadenosine analog. In this process, 7-iodo-7-deaza-2´-deoxyadenosine is coupled with 2-ethynyl-6-methoxynaphthalene (B157083) (a close isomer of the subject compound, often used to explore structure-property relationships) to yield the corresponding 7-arylethynyl-7-deazaadenosine analog. scholaris.caresearchgate.net Such modified nucleosides are designed to act as probes for studying the structure, dynamics, and interactions of DNA and RNA. researchgate.netnih.govmdpi.com By replacing a natural base with a fluorescent analog, researchers can introduce a spectroscopic reporter into a specific site within a nucleic acid sequence.

These fluorescent nucleoside analogs are crucial tools for investigating a variety of biological processes, including DNA-protein interactions, nucleic acid conformational changes, and the mechanisms of DNA repair and replication. The fluorescence properties of the incorporated naphthalene moiety can provide real-time information about the local environment within the biopolymer.

A key application of this compound in probe design is the creation of environmentally sensitive, or solvatochromic, fluorophores. nih.govd-nb.infonih.gov These molecules exhibit changes in their fluorescence properties—such as emission wavelength (color) and quantum yield (brightness)—in response to alterations in the polarity and viscosity of their immediate surroundings. scholaris.canih.gov

The 7-arylethynyl-7-deazaadenosine analog, synthesized from 2-ethynyl-6-methoxynaphthalene, serves as an excellent example of an environmentally sensitive probe. scholaris.caresearchgate.net Its photophysical properties have been evaluated in various solvents to assess its responsiveness to the microenvironment.

| Solvent | Relative Polarity | Emission Wavelength (λEm) | Fluorescence Quantum Yield (ΦF) | Key Observation |

|---|---|---|---|---|

| Dioxane | Low | ~370 nm | Moderate to High | Strong fluorescence in a non-polar environment. |

| Ethanol | Medium | ~371 nm | Moderate to High | Maintains strong fluorescence in a polar protic solvent. |

| Water | High | Red-shifted | Significantly Lower | Demonstrates large solvatofluorochromicity and fluorescence quenching in a highly polar aqueous environment. |

This pronounced sensitivity to the local environment makes such probes highly valuable. scholaris.ca When incorporated into a nucleic acid, changes in the fluorescence signal can indicate events such as the binding of a protein, the hybridization of DNA strands, or a conformational transition, all of which alter the microenvironment surrounding the probe. researchgate.net

Rational Design of Enzyme Inhibitors

The methoxynaphthalene scaffold is a privileged structure in medicinal chemistry, frequently utilized in the rational design of enzyme inhibitors. The aromatic system can engage in favorable interactions, such as π-stacking and hydrophobic interactions, within the active sites of enzymes.

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of enzyme inhibitors. researchgate.netnih.govnih.govresearchgate.net In the context of inhibitors incorporating the 5-methoxynaphthalene group, SAR studies have been crucial in developing potent agents against specific targets, such as Mycobacterium tuberculosis Glutamine Synthetase (MtGS). mdpi.com

For a series of 2,4,5-trisubstituted imidazole (B134444) inhibitors of MtGS, where the 5-methoxynaphthalene group was kept constant at one position, modifications to other parts of the molecule led to significant changes in inhibitory activity. This systematic approach allows researchers to deduce the structural requirements for effective binding. mdpi.com

| Compound | Modification | IC50 (μM) | Key SAR Finding |

|---|---|---|---|

| Analog with unsubstituted pyridine (B92270) | 4-pyridyl group on the imidazole ring. | - | The 4-pyridine in this position was found to be essential for inhibition. mdpi.com |

| Compound 36 | Unsubstituted 4-pyridyl group. | - | Serves as a baseline for comparison. mdpi.com |

| Compound 37 | Addition of a 2-amino group to the 4-pyridyl ring. | 0.049 | This modification resulted in a 60-fold increase in potency, highlighting the importance of this specific substitution for enhanced binding. mdpi.com |

These studies demonstrate that while the 5-methoxynaphthalene moiety serves as a critical anchor, fine-tuning other substituents is essential for achieving high-potency inhibition. mdpi.com

Understanding the precise binding mode of an inhibitor within an enzyme's active site is crucial for rational drug design. nih.govnih.govdrugbank.comucla.edu X-ray crystallography has provided detailed insights into how inhibitors containing the 5-methoxynaphthalene group interact with MtGS, a key enzyme in the nitrogen metabolism of M. tuberculosis. mdpi.comnih.gov

The crystal structure of an inhibitor in complex with MtGS revealed that the molecule binds to the enzyme's nucleotide-binding site. The interactions are predominantly non-polar in nature. The inhibitor's morpholino group was observed to stack near the side chain of His278. mdpi.com A significant hydrogen bond was identified between the pyridine nitrogen of the inhibitor and the side chain of Ser280, an interaction that mimics the binding of the N1 of ATP's adenine (B156593) ring. mdpi.com

For the most potent compound in the series (Compound 37), the enhanced activity was attributed to the formation of an additional hydrogen bond. The exocyclic amino group, introduced based on SAR studies, forms a hydrogen bond with the side chain of Ser280. This additional interaction further stabilizes the inhibitor-enzyme complex, explaining the significant increase in potency. mdpi.com These detailed structural insights are invaluable for the future design of even more effective inhibitors targeting MtGS.

Advanced Chemical Probes for Cellular Processes

Beyond serving as components of larger biomolecules, methoxynaphthalene derivatives themselves can function as advanced chemical probes for monitoring cellular processes. nih.gov Their fluorescence and reactivity can be harnessed to detect specific analytes or track events within living cells. researchgate.nettubitak.gov.tr

For instance, a fluorogenic probe based on a 2-(2-methoxy-4-methylphenoxy)-3-chloro-5,8-dihydroxynaphthalene-1,4-dione scaffold has been developed for the rapid and selective detection of intracellular biothiols, such as glutathione. nih.govtubitak.gov.tr In its native state, the probe's fluorescence is low. However, upon reaction with a biothiol, a highly fluorescent product is formed, leading to a "turn-on" signal. This allows for real-time monitoring of biothiol levels in living cells through fluorescence imaging. nih.gov

Such probes are powerful tools for studying cellular redox homeostasis and the roles of biothiols in various physiological and pathological states. The successful application in bioimaging, coupled with low cytotoxicity, demonstrates the potential of methoxynaphthalene-based structures as scaffolds for creating sophisticated chemical probes to dissect complex cellular functions. nih.govtubitak.gov.tr

Future Perspectives and Emerging Research Directions for 2 Ethynyl 5 Methoxynaphthalene Research

Innovations in Green Synthetic Methodologies for Naphthalene-Based Alkynes

The future synthesis of 2-Ethynyl-5-methoxynaphthalene and related naphthalene-based alkynes will increasingly prioritize environmentally sustainable methods. Green chemistry principles are set to revolutionize the production of these valuable compounds, moving away from traditional synthetic routes that often rely on harsh reagents and generate significant waste.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times and energy consumption while often leading to increased yields and selectivity. For the synthesis of naphthalene-based alkynes, microwave irradiation could accelerate cross-coupling reactions, such as Sonogashira coupling, which is a staple for forming carbon-carbon bonds between aryl halides and terminal alkynes. The use of microwave heating can also enable the use of more environmentally benign solvents.

Another key area of innovation lies in the development and utilization of recyclable catalysts . Traditional homogeneous catalysts, while efficient, can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Future research will likely focus on heterogeneous catalysts, such as metal nanoparticles supported on graphitic carbon or other solid matrices, for alkyne functionalization reactions. These catalysts can be easily recovered and reused, making the synthetic process more economical and sustainable.

Furthermore, the exploration of bio-based feedstocks as starting materials for the naphthalene (B1677914) core is an emerging trend. Lignin, a complex polymer abundant in plant biomass, is a rich source of aromatic compounds. Developing synthetic pathways that can convert lignin-derived aromatics into functionalized naphthalenes would represent a significant step towards a more circular and sustainable chemical industry.

Finally, the use of ionic liquids as green reaction media is expected to gain further traction. These salts, which are liquid at or near room temperature, are non-volatile and can often be recycled. For the synthesis of naphthalene derivatives, ionic liquids can act as both the solvent and a catalyst, simplifying the reaction setup and workup procedures.

| Green Synthetic Strategy | Potential Advantages for Naphthalene-Based Alkynes |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, lower energy consumption, improved yields. |

| Recyclable Catalysts | Decreased catalyst waste, cost-effective, simplified product purification. |

| Bio-based Feedstocks | Utilization of renewable resources, reduced reliance on fossil fuels. |

| Ionic Liquids | Non-volatile reaction media, potential for catalyst and solvent recycling. |

Machine Learning and Artificial Intelligence-Driven Materials Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to accelerate the discovery and optimization of materials based on this compound. These computational tools can navigate the vast chemical space of possible derivatives and predict their properties with remarkable accuracy, thereby guiding experimental efforts towards the most promising candidates.

Generative models , a class of AI algorithms, are being developed to design novel molecular structures with desired properties. By training these models on large datasets of known molecules and their characteristics, they can generate new ethynylnaphthalene derivatives with optimized electronic and optical properties for specific applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). This in silico design process can significantly reduce the time and resources required for materials discovery.

ML models are also being employed to predict the outcomes of chemical reactions . By analyzing vast databases of reaction data, these models can predict the major product, yield, and optimal reaction conditions for the synthesis of new this compound derivatives. This predictive power can streamline the synthetic process and minimize the number of trial-and-error experiments.

Furthermore, AI can be used to predict the material properties of both individual molecules and bulk materials. For instance, ML models can be trained to predict the charge transport characteristics, absorption and emission spectra, and thermal stability of polymers and molecular crystals derived from this compound. This allows for the rapid screening of virtual libraries of compounds to identify those with the most promising performance for electronic device applications. The use of high-throughput molecular simulations, powered by AI, can generate large and reliable materials databases to train these predictive models.

| AI/ML Application | Impact on this compound Research |

| Generative Molecular Design | Accelerated discovery of new derivatives with tailored properties. |

| Reaction Outcome Prediction | More efficient and predictable synthesis of novel compounds. |

| Material Property Prediction | Rapid screening of virtual libraries for high-performance materials. |

| High-Throughput Simulations | Generation of large datasets to train more accurate predictive models. |

Exploration of Quantum Phenomena in Molecular and Polymeric Systems for Advanced Technologies

At the molecular scale, the behavior of electrons is governed by the principles of quantum mechanics. The unique electronic structure of this compound and its derivatives makes them ideal candidates for exploring and harnessing quantum phenomena for the development of next-generation technologies.